3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride
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Overview
Description
It was first developed by the Upjohn Company in the 1970s as part of a series of compounds aimed at identifying potent analgesics with structures distinct from morphine and heroin . U-47700 has gained notoriety due to its potent analgesic effects, which are approximately 7.5 times more potent than morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride involves several key steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with N-methylcyclohexylamine to form the intermediate 3,4-dichloro-N-methyl-N-cyclohexylbenzamide.
Cyclization: The intermediate undergoes cyclization with pyrrolidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl moiety.
Reduction: Reduction reactions can occur, especially involving the amide group.
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its action on the mu-opioid receptor. It binds to this receptor with high affinity, leading to analgesic effects by inhibiting the transmission of pain signals in the central nervous system . The molecular pathways involved include the activation of G-protein coupled receptors, which leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another potent synthetic opioid with a similar mechanism of action but significantly higher potency.
MT-45: Another synthetic opioid with a different chemical structure but similar pharmacological effects.
Uniqueness
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ease of synthesis and potent analgesic effects make it a compound of interest in both scientific research and illicit drug markets .
Properties
Molecular Formula |
C18H25Cl3N2O |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3,4-dichloro-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17-;/m1./s1 |
InChI Key |
WFUASZXAHZXJMX-GBNZRNLASA-N |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
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